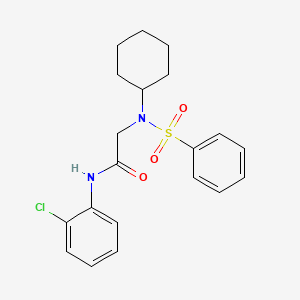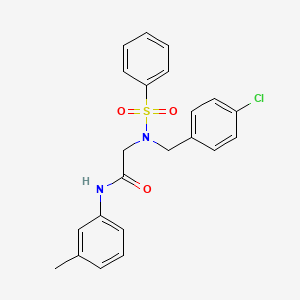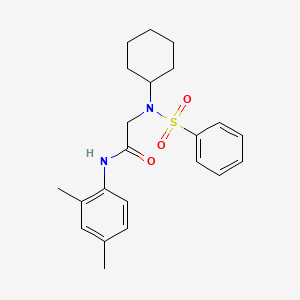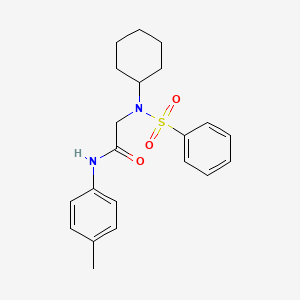
N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CPP, is a chemical compound that has gained attention due to its potential use in scientific research. CPP belongs to the class of NMDA receptor antagonists, which are compounds that block the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP is a potent and selective antagonist of the NMDA receptor, and its use in research has provided valuable insights into the mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
CPP acts as a competitive antagonist of the N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor by binding to the receptor's glycine-binding site. The N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor is activated by the binding of glutamate and glycine, which triggers the influx of calcium ions into the cell. CPP blocks the activity of the N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor by preventing the binding of glycine to the receptor, thereby inhibiting the influx of calcium ions into the cell.
Biochemical and Physiological Effects
CPP has been shown to have a number of biochemical and physiological effects. In animal studies, CPP has been shown to reduce the release of dopamine in the striatum, which is an area of the brain that is involved in motor control and reward processing. CPP has also been shown to reduce the activity of the N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor in the hippocampus, which is an area of the brain that is involved in learning and memory. In addition, CPP has been shown to reduce the activity of the N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor in the prefrontal cortex, which is an area of the brain that is involved in decision-making and executive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages as a research tool. It is a potent and selective antagonist of the N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for precise manipulation of the receptor's activity. CPP has also been shown to be effective in both in vitro and in vivo studies, making it a versatile research tool. However, there are also some limitations to the use of CPP in research. For example, CPP has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time. In addition, CPP can have off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on CPP. One area of interest is the development of more potent and selective N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor antagonists. Another area of interest is the use of CPP in combination with other drugs to investigate the interactions between different neurotransmitter systems. Additionally, there is interest in using CPP to investigate the role of the N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor in other neurological disorders, such as epilepsy and traumatic brain injury. Overall, the use of CPP in scientific research has provided valuable insights into the mechanisms underlying neurological disorders and has the potential to lead to the development of new treatments for these conditions.
Aplicaciones Científicas De Investigación
CPP has been extensively used in scientific research to study the role of the N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor in neurological disorders. CPP is a potent and selective antagonist of the N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor, and its use in research has provided valuable insights into the mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has been used to investigate the role of the N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor in synaptic plasticity, learning, and memory. It has also been used to study the effects of N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor dysfunction on neuronal signaling and neurodegeneration.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-18-13-7-8-14-19(18)22-20(24)15-23(16-9-3-1-4-10-16)27(25,26)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCSAUQPCKTGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3483849.png)


![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B3483895.png)

![4-{[N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3483919.png)


![N~1~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3483936.png)
![2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3483940.png)
![N-(2-ethoxyphenyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B3483947.png)